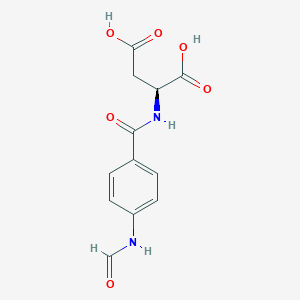
N-(4-Formamidobenzoyl)-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Formamidobenzoyl)-L-aspartic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a formamide group attached to a benzoyl moiety, which is further linked to an L-aspartic acid backbone. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formamidobenzoyl)-L-aspartic acid typically involves a multi-step process. One common method starts with the protection of the amino group of L-aspartic acid, followed by the introduction of the benzoyl group through an acylation reaction. The formamide group is then introduced via a formylation reaction. The final step involves deprotection to yield the desired compound. The reaction conditions often require the use of specific reagents such as acyl chlorides, formic acid, and protecting groups like tert-butoxycarbonyl (Boc).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Formamidobenzoyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form a carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-Carboxybenzoyl)-L-aspartic acid.
Reduction: Formation of N-(4-Benzylbenzoyl)-L-aspartic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Formamidobenzoyl)-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(4-Formamidobenzoyl)-L-aspartic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoyl moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. The L-aspartic acid backbone allows for interactions with enzymes and receptors, modulating their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
N-(4-Formamidobenzoyl)-L-aspartic acid can be compared with other similar compounds such as:
N-(4-Formamidobenzoyl)-L-glutamic acid: Similar structure but with a glutamic acid backbone, which may alter its biological activity.
N-(4-Formamidobenzoyl)-L-alanine:
N-(4-Formamidobenzoyl)-L-phenylalanine: Incorporates a phenylalanine backbone, which can influence its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the L-aspartic acid backbone, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61137-27-7 |
|---|---|
Formule moléculaire |
C12H12N2O6 |
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
(2S)-2-[(4-formamidobenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C12H12N2O6/c15-6-13-8-3-1-7(2-4-8)11(18)14-9(12(19)20)5-10(16)17/h1-4,6,9H,5H2,(H,13,15)(H,14,18)(H,16,17)(H,19,20)/t9-/m0/s1 |
Clé InChI |
NIPAFLUCNPCGJB-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC=O |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
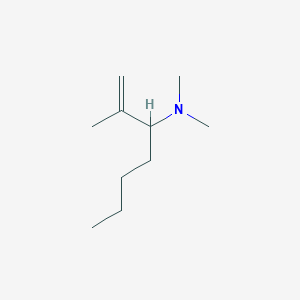
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
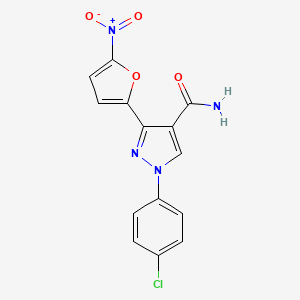
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
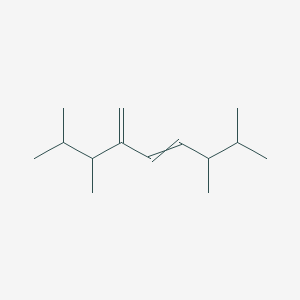
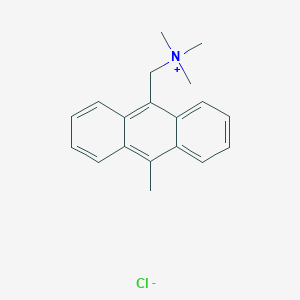


![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
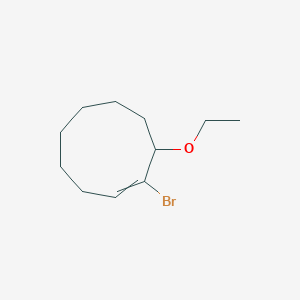
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
